molecular formula C9H6INO B13651920 6-iodo-3H-quinolin-4-one

6-iodo-3H-quinolin-4-one

Cat. No.: B13651920
M. Wt: 271.05 g/mol
InChI Key: UPADGCJUQPYSGE-UHFFFAOYSA-N
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Description

6-Iodo-3H-quinolin-4-one is a quinoline-based chemical scaffold of significant interest in medicinal chemistry research. The iodine atom at the 6-position makes it a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions, allowing for the creation of diverse compound libraries. Quinoline derivatives, particularly those substituted with iodine, are recognized as interesting scaffolds in the development of novel antimicrobial agents. Research indicates that such compounds can be screened for their activity against pathogens like Staphylococcus epidermidis , Klebsiella pneumoniae , and Candida parapsilosis , with studies also focusing on their effect on microbial adhesion, the initial stage of biofilm development . The quinoline nucleus is a privileged structure in drug discovery, found in a wide array of therapeutic agents, including well-known antibacterial fluoroquinolones and antimalarial drugs . The specific structural motif of an iodine atom on a quinoline core is therefore a valuable asset for researchers exploring new biologically active heterocyclic compounds. This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H6INO

Molecular Weight

271.05 g/mol

IUPAC Name

6-iodo-3H-quinolin-4-one

InChI

InChI=1S/C9H6INO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,4-5H,3H2

InChI Key

UPADGCJUQPYSGE-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=C(C1=O)C=C(C=C2)I

Origin of Product

United States

Preparation Methods

Synthesis via 5-Iodo-2-aminobenzoic Acid and Formamide (Phosphorus Oxychloride Cyclization)

One of the primary and well-documented methods for preparing this compound involves the cyclization of 5-iodo-2-aminobenzoic acid with formamide, followed by treatment with phosphorus oxychloride. This method is reported in a Chinese patent (CN102321076B) and involves the following steps:

  • Step 1: 5-Iodo-2-aminobenzoic acid is suspended in formamide and heated to induce a double condensation reaction. This step results in the formation of the quinolin-4-one core through intramolecular cyclization.

  • Step 2: The intermediate formed is then reacted with phosphorus oxychloride (POCl₃), which facilitates cyclization and chlorination, leading to the formation of this compound.

  • Step 3: Subsequent reactions, such as chlorination with POCl₃ in the presence of triethylamine and toluene, can convert this compound into derivatives like 4-chloro-6-iodoquinazoline, which are useful intermediates in pharmaceutical syntheses.

This method is advantageous due to the relatively straightforward starting materials and the ability to scale up for industrial applications. The use of phosphorus oxychloride is critical as it promotes ring closure and functional group transformations necessary to obtain the quinolinone structure.

Step Reagents/Conditions Outcome
1 5-Iodo-2-aminobenzoic acid + formamide, heat Formation of quinolin-4-one intermediate
2 Phosphorus oxychloride (POCl₃), heating Cyclization to this compound
3 POCl₃ + triethylamine in toluene Conversion to 4-chloro-6-iodoquinazoline

Double Condensation Reaction of 5-Iodoanthranilic Acid with Formamide

Another well-established preparation involves the double condensation of 5-iodoanthranilic acid with formamide at elevated temperature (around 125°C), as detailed in a research article from I.K. Press. This reaction proceeds via nucleophilic attack of the amino group on the formamide carbonyl, resulting in synchronous amide and imine formation to yield 6-iodoquinazolin-4(3H)-one, a close structural analogue of this compound.

The reaction conditions typically involve:

  • Heating 5-iodoanthranilic acid with formamide at 125°C for several hours.

  • Isolation of the product by cooling and crystallization.

The product is confirmed by elemental analysis and IR spectroscopy, showing characteristic NH and C=O stretching bands.

Parameter Details
Starting material 5-Iodoanthranilic acid
Reagent Formamide
Temperature 125°C
Reaction time Several hours
Product characterization IR: NH (3160 cm⁻¹), C=O (1660 cm⁻¹)

One-Pot, Three-Component Synthesis Using Trifluoroacetic Acid Catalysis

A more recent and innovative approach involves a one-pot, three-component synthesis catalyzed by trifluoroacetic acid under acidic conditions. This method synthesizes 6-iodo-substituted carboxy-quinolines, including this compound derivatives, by reacting iodo-aniline, pyruvic acid, and various aldehydes or O-heterocycles.

Key features of this method include:

  • Use of trifluoroacetic acid as a cost-effective catalyst.

  • Mild acidic reaction conditions facilitating rapid synthesis.

  • High yields and efficient purification.

  • Flexibility to introduce diverse substituents by varying the aldehyde component.

This method leverages the Doebner synthesis pathway, which traditionally involves condensation of amines, aldehydes, and pyruvic acid to form quinoline derivatives. The electronic nature and position of substituents on the aldehyde significantly influence the reaction outcome and product distribution.

Component Role
Iodo-aniline Amino component providing iodine substitution
Pyruvic acid Carbonyl component for ring formation
Aldehydes/O-heterocycles Variable substituents affecting product electronic properties
Catalyst Trifluoroacetic acid (TFA)

The reaction scheme typically proceeds as follows:

  • Mixing iodo-aniline, pyruvic acid, and aldehyde in acetic acid or ethanol.

  • Heating under reflux with TFA catalyst.

  • Isolation of this compound derivatives by crystallization or chromatography.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Product Yield/Notes
1 5-Iodo-2-aminobenzoic acid + formamide Phosphorus oxychloride (POCl₃), heating Efficient cyclization to this compound; scalable industrial method
2 5-Iodoanthranilic acid + formamide Heating at 125°C Double condensation yielding quinazolinone analogue; well-characterized
3 Iodo-aniline + pyruvic acid + aldehydes Trifluoroacetic acid catalyst, reflux in acidic medium One-pot synthesis with high yields; allows structural diversity

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-3H-quinolin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The quinolinone ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups.

Scientific Research Applications

6-Iodo-3H-quinolin-4-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential antimicrobial and antifungal activities.

    Medicine: Research has shown that derivatives of this compound exhibit promising anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 6-iodo-3H-quinolin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids in bacteria and fungi. The compound can also interfere with cellular signaling pathways, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogs: Halogenated Quinolinones

Halogenation significantly alters the physicochemical and biological properties of quinolinones. Below is a comparative analysis of 6-iodo-3H-quinolin-4-one with key analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound C₉H₆INO 271.06 I at C6 Potential antimicrobial/antifungal agent -
3-Chloro-6-iodo-1H-quinolin-4-one C₉H₅ClINO 305.50 Cl at C3, I at C6 Enhanced reactivity due to dual halogens
3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one C₉H₄ClFNO₂ 227.59 Cl at C3, F at C6, OH at C4 Antibacterial activity against gram-positive/-negative bacteria
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one C₁₂H₁₀ClFNO 254.67 Cl at C7, F at C6, cyclopropyl at N1 Research applications in medicinal chemistry

Key Observations :

  • Iodine vs. Smaller Halogens: The bulky iodine atom in this compound may hinder metabolic degradation compared to smaller halogens like fluorine, enhancing its half-life .

Functional Group Variants: Hydroxy, Methoxy, and Amino Derivatives

Substituents like hydroxy, methoxy, and amino groups modulate solubility and hydrogen-bonding capacity:

Compound Name Molecular Formula Substituents pKa (Predicted) Applications References
6-Hydroxy-1H-quinolin-4-one C₉H₇NO₂ OH at C6 ~3.95 Chelation studies, precursor for metal complexes
6,7-Dimethoxy-3H-quinolin-4-one C₁₁H₁₁NO₃ OMe at C6 and C7 N/A Anticancer research (cited in patents)
6-Amino-3H-quinazolin-4-one C₈H₇N₃O NH₂ at C6 N/A Antimicrobial scaffold

Key Observations :

  • Hydroxy Derivatives: 6-Hydroxy-1H-quinolin-4-one () exhibits acidic properties (pKa ~3.95), making it suitable for pH-dependent applications .
  • Amino Derivatives: 6-Amino-3H-quinazolin-4-one () demonstrates antimicrobial activity, suggesting that amino-substituted quinolinones may share similar bioactivity .

Heterocyclic Variants: Quinazolinones vs. Quinolinones

Quinazolinones, featuring an additional nitrogen atom, exhibit distinct electronic and biological profiles:

Compound Name Molecular Formula Key Differences Biological Activity References
6-Iodo-3H-quinazolin-4-one C₈H₅IN₂O Second N atom at C2 Broad-spectrum antimicrobial
This compound C₉H₆INO Single N atom in the ring Under investigation -

Key Observations :

  • Quinazolinones: highlights their prevalence in >200 natural alkaloids and superior antimicrobial efficacy against S. aureus and E. coli .

Q & A

Basic: What are the key considerations in optimizing the synthesis of 6-iodo-3H-quinolin-4-one to improve yield and purity?

Methodological Answer:
Synthesis optimization requires careful selection of iodination agents and reaction conditions. For example, iodination at the 6-position of the quinolinone core can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Key factors include:

  • Temperature control : Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation.
  • Solvent choice : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures improves purity .

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